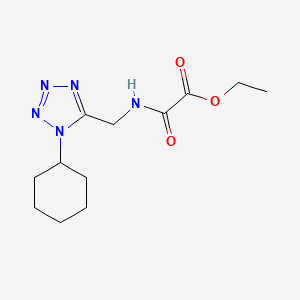

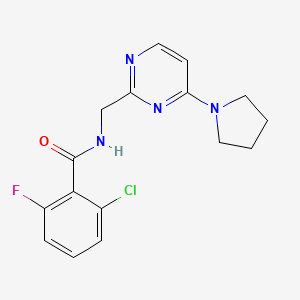

2-chloro-6-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

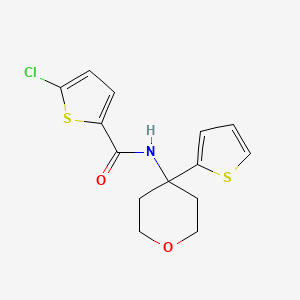

This compound is a novel derivative designed and synthesized for potential biological applications . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process typically involves the reaction of various precursors, followed by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the protodeboronation of pinacol boronic esters is a key step in the synthesis of such compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis process. For instance, it was synthesized as a white powder with a melting point of 85–87°C .Scientific Research Applications

Synthesis and Characterization

- The synthesis of carboxamides through equimolar reactions of carboxylic acids and amines, utilizing specific reagents, offers a convenient method to produce compounds including those related to 2-chloro-6-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide with good yields. This method highlights the potential for creating various derivatives for further research applications (Mukaiyama, Aikawa, & Kobayashi, 1976).

- Research on fluoroaryl substituted compounds, including synthesis from reactions between specific propanedinitriles and fluoroaryl substituted aromatic amines, leads to the creation of pyrimidines and pyrrolo[2,3-d]pyrimidines, demonstrating the versatility of fluoroaryl groups in synthesizing structurally diverse compounds (Dave & Desai, 1999).

Biological Activity and Application

- The study of flumatinib, a tyrosine kinase inhibitor with a structure similar to the query compound, in chronic myelogenous leukemia patients, provides insights into its metabolic pathways, showing potential therapeutic applications and highlighting the importance of structural modifications in drug design (Gong, Chen, Deng, & Zhong, 2010).

- Investigations into new coumarin derivatives, including synthesis and biological evaluation of compounds with pyrimidine structures, suggest potential antimicrobial activity, indicating the broad application of such compounds in developing new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).

Advanced Applications

- Novel N-arylpyrazole-containing enaminones synthesized for potential antitumor and antimicrobial activities illustrate the diverse utility of pyrazole and pyrimidine derivatives in medicinal chemistry, pointing towards future directions in drug discovery (Riyadh, 2011).

- The discovery of MGCD0103, a histone deacetylase inhibitor with a benzamide structure, for cancer treatment demonstrates the role of benzamide derivatives in epigenetic modulation and cancer therapy, showcasing the importance of chemical modifications for specific biological targets (Zhou et al., 2008).

Future Directions

The future directions for this compound could involve further development and testing for potential biological applications. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in its structure may contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The influence of steric factors on biological activity is a topic of investigation in the field of medicinal chemistry .

properties

IUPAC Name |

2-chloro-6-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O/c17-11-4-3-5-12(18)15(11)16(23)20-10-13-19-7-6-14(21-13)22-8-1-2-9-22/h3-7H,1-2,8-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYKZYHNRIWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)

![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)

![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)

![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)